molecular formula C14H13N3OS B1662695 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol CAS No. 895845-12-2

2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Cat. No. B1662695
M. Wt: 271.34 g/mol
InChI Key: QWUHPPCZZXKXOQ-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BHIC and has been synthesized using different methods. BHIC has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research. In

Scientific Research Applications

Synthesis of Novel Heterocycles

A study by Bilokin and Gella (1998) described the stereoselective synthesis of novel heterocycles that involve hexahydro-2H-indazole, thiazole, and coumarin moieties. This synthesis approach has implications for creating biologically active compounds with potential applications in pharmacology and materials science (Bilokin & Gella, 1998).

Antioxidant Properties

Polo et al. (2016) explored the antioxidant activity of tetrahydroindazole derivatives, including compounds structurally similar to 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol. They found moderate antioxidant activity in some derivatives, suggesting potential applications in oxidative stress-related therapies (Polo et al., 2016).

Coordination with Metal Complexes

Niekerk, Gerber, and Hosten (2020) investigated the coordination of similar indazole derivatives with metal cores like [ReO]3+ and fac-[Re(CO)3]+. This research indicates potential applications in the development of novel metal-organic frameworks or catalysts (Niekerk, Gerber & Hosten, 2020).

Synthesis and Spectral Properties

Fedorchenko et al. (2020) synthesized new benzothiazole derivatives, studying their spectral, electrochemical, and antioxidant properties. This research contributes to the understanding of the physical and chemical properties of benzothiazole derivatives, which is crucial for their application in various scientific fields (Fedorchenko et al., 2020).

Corrosion Inhibition

Hu et al. (2016) synthesized benzothiazole derivatives for studying their corrosion inhibiting effects against steel in acidic solutions. This indicates potential applications in industrial processes where corrosion resistance is crucial (Hu et al., 2016).

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-13-9-5-1-2-6-10(9)16-17(13)14-15-11-7-3-4-8-12(11)19-14/h3-4,7-8,16H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUHPPCZZXKXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

CAS RN

892686-59-8
Record name 892686-59-8
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